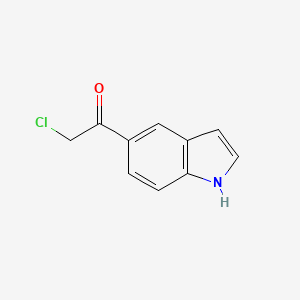

2-Chloro-1-(1H-indol-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(1H-indol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDXWRZJHBIEMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743407 | |

| Record name | 2-Chloro-1-(1H-indol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-56-4 | |

| Record name | 2-Chloro-1-(1H-indol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(1H-indol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-(1H-indol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Chloro-1-(1H-indol-5-yl)ethanone, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis methodologies, analytical characterization, and its pivotal role in the creation of novel therapeutic agents.

Core Compound Profile

This compound is a heterocyclic compound featuring an indole scaffold, a privileged structure in numerous biologically active molecules. Its utility as a synthetic intermediate stems from the reactive α-chloroketone moiety, which allows for a variety of chemical transformations.

| Property | Value | Source |

| CAS Number | 103028-56-4 | [1] |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| Melting Point | 139 °C | [1] |

| SMILES | C1=CC2=C(C=CN2)C=C1C(=O)CCl | [1] |

Strategic Synthesis: The Friedel-Crafts Acylation Approach

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[2]

The choice of a Lewis acid catalyst is critical for the success of this reaction. While various Lewis acids can be employed, zirconyl chloride (ZrCl₄) has been shown to be particularly effective for the acylation of indoles.[3] This is because ZrCl₄ minimizes common side reactions that arise from the high nucleophilicity of the indole ring, leading to a more regioselective and chemoselective acylation at the C5 position.[3]

The underlying principle of the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl chloride in the presence of a Lewis acid. This acylium ion is then attacked by the electron-rich indole ring. The indole nucleus can be acylated at various positions, but with appropriate control of reaction conditions and the choice of catalyst, acylation at the C5 position can be favored.

Caption: Generalized workflow for the Friedel-Crafts acylation of indole.

Step-by-Step Synthesis Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-Indole and a suitable anhydrous solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the mixture to 0°C in an ice bath and slowly add the Lewis acid catalyst (e.g., ZrCl₄) portion-wise while stirring.

-

Acylating Agent Addition: Dissolve chloroacetyl chloride in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding ice-cold water. Separate the organic layer, and extract the aqueous layer with the solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the methylene protons adjacent to the carbonyl and chlorine. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the chlorine, and the carbons of the indole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (193.63 g/mol ).[1] |

| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and C-Cl stretch. |

| Melting Point | A sharp melting point around 139 °C, indicative of high purity.[1] |

Significance in Drug Discovery and Development

The indole scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals.[4] this compound serves as a versatile intermediate for the synthesis of more complex indole derivatives with potential therapeutic applications. The α-chloroketone functionality is a key reactive handle that allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of CBP/EP300 bromodomains, which are therapeutic targets for castration-resistant prostate cancer.[5] The ability to readily modify the core structure of this compound makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed.[7]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its α-chloroketone group make it an ideal starting material for the development of novel indole-based compounds with therapeutic potential. A thorough understanding of its synthesis, characterization, and handling is essential for its effective utilization in research and drug development.

References

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chauhan, D., & Chimni, S. S. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry, 76(10), 4043–4049. [Link]

-

Wang, S., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 149, 236-253. [Link]

- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Indoles and Novel Fused Indole Derivatives: A Review of the Last Decade in Medicinal Chemistry. Current Medicinal Chemistry, 12(8), 887-937.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

"2-Chloro-1-(1H-indol-5-yl)ethanone" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-1-(1H-indol-5-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the expected spectral data for the synthetic intermediate this compound (CAS No. 103028-56-4). As a key building block in medicinal chemistry and drug development, unambiguous structural confirmation is paramount. This document outlines the theoretical underpinnings and practical methodologies for characterizing this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data based on established principles and analogous compounds, this guide serves as a robust reference for researchers and quality control professionals.

Molecular Structure and Spectroscopic Rationale

This compound possesses a molecular formula of C₁₀H₈ClNO and a molecular weight of 193.63 g/mol [1]. Its structure comprises a bicyclic indole ring system substituted at the C5 position with a chloroacetyl group.

The key structural features for spectroscopic analysis are:

-

Indole Ring: An aromatic system with distinct protons and carbons, including a secondary amine (N-H) group.

-

Aromatic Protons: Protons on the benzene and pyrrole moieties of the indole ring, each with a unique electronic environment.

-

Carbonyl Group (C=O): An electron-withdrawing ketone group that significantly influences adjacent atoms.

-

α-Chloro Methylene Group (-CH₂Cl): A methylene group adjacent to both the carbonyl and a chlorine atom, resulting in a characteristic downfield chemical shift in NMR.

These features will give rise to a unique fingerprint in NMR, IR, and MS spectra, allowing for its unequivocal identification.

Caption: Molecular structure with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds will prevent the exchange of the N-H proton, allowing for its observation in the spectrum.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (H1) | ~11.5 | broad singlet | - | 1H |

| C4-H | ~8.2 | doublet | J ≈ 1.5 | 1H |

| C6-H | ~7.8 | doublet of doublets | J ≈ 8.5, 1.5 | 1H |

| C7-H | ~7.5 | doublet | J ≈ 8.5 | 1H |

| C2-H | ~7.4 | triplet or dd | J ≈ 3.0, 2.0 | 1H |

| C3-H | ~6.5 | doublet of doublets | J ≈ 3.0, 1.0 | 1H |

| -CH₂ Cl | ~4.9 | singlet | - | 2H |

Rationale for Predictions:

-

N-H Proton: The indole N-H proton is acidic and deshielded, appearing at a very low field, typically >10 ppm.

-

Aromatic Protons: Protons on the benzene ring (C4, C6, C7) are deshielded due to the aromatic ring current and the electron-withdrawing effect of the carbonyl group. C4-H is expected to be the most deshielded due to its peri-position relative to the acetyl group.

-

Pyrrole Protons: C2-H and C3-H of the indole ring appear in the typical range for this system.

-

-CH₂Cl Protons: The methylene protons are adjacent to two strong electron-withdrawing groups (carbonyl and chlorine), leading to a significant downfield shift to ~4.9 ppm[2]. The absence of adjacent protons results in a singlet.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~192 |

| C 5 | ~138 |

| C 7a | ~136 |

| C 3a | ~128 |

| C 2 | ~126 |

| C 4 | ~122 |

| C 6 | ~121 |

| C 7 | ~112 |

| C 3 | ~103 |

| -C H₂Cl | ~46 |

Rationale for Predictions:

-

Carbonyl Carbon: Ketone carbonyl carbons are highly deshielded and typically appear around 190-200 ppm.

-

Aromatic Carbons: The chemical shifts are predicted based on the substitution pattern of the indole ring. The quaternary carbons (C5, C7a, C3a) are identified by their characteristic shifts and lack of signal in a DEPT-135 experiment.

-

-CH₂Cl Carbon: The direct attachment to the electronegative chlorine atom shifts this carbon downfield to the ~46 ppm region.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay (d1) of 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO (¹H: 2.50 ppm; ¹³C: 39.52 ppm).

Workflow for NMR Data Interpretation

Caption: A systematic workflow for confirming molecular structure using NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3300 | N-H stretch (indole) | Medium, broad |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2950 | Aliphatic C-H stretch (-CH₂) | Weak |

| ~1670 | C=O stretch (ketone) | Strong |

| ~1600, ~1470 | Aromatic C=C stretch | Medium-Strong |

| ~750-650 | C-Cl stretch | Strong |

Rationale for Predictions:

-

N-H Stretch: The N-H bond in the indole ring will produce a characteristic absorption band in the 3300 cm⁻¹ region.

-

C=O Stretch: The carbonyl group, being conjugated with the aromatic ring, is expected to have a strong absorption band around 1670 cm⁻¹. This is slightly lower than a typical aliphatic ketone due to resonance.

-

C-Cl Stretch: The carbon-chlorine bond vibration gives a strong signal in the fingerprint region, typically between 750 and 650 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectral Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): An observable molecular ion peak is expected. A key feature will be the isotopic pattern for chlorine:

-

[M]⁺ peak at m/z = 193 (corresponding to the ³⁵Cl isotope).

-

[M+2]⁺ peak at m/z = 195 (corresponding to the ³⁷Cl isotope) with an intensity approximately one-third of the M⁺ peak, which is characteristic for a molecule containing one chlorine atom.

-

-

Key Fragments:

-

m/z = 144: Loss of the chloromethyl radical (•CH₂Cl) from the molecular ion, forming the stable indol-5-yl-carbonyl cation. This is expected to be a very prominent peak.

-

m/z = 116: Subsequent loss of carbon monoxide (CO) from the m/z 144 fragment.

-

Experimental Protocol: GC-MS Analysis

A Gas Chromatography-Mass Spectrometry (GC-MS) approach with Electron Ionization (EI) is a standard method for analyzing compounds of this nature[3].

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector: Split/splitless inlet at 250°C.

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum for the molecular ion and key fragments.

Proposed Fragmentation Pathway

Caption: The primary fragmentation route for this compound under EI conditions.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable data, their combined power offers irrefutable proof of structure. The integrated analysis workflow ensures that all data points are consistent with the proposed structure of this compound.

Caption: Workflow demonstrating how MS, IR, and NMR data are integrated for final structural confirmation.

This integrated approach provides a self-validating system. The molecular weight from MS must match the structure analyzed by NMR. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. This comprehensive cross-validation is the cornerstone of modern chemical analysis.

References

- ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.

- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.

- BenchChem. (2025). Mass Spectrometry of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: A Comparative Guide.

- Biosynth. (n.d.). This compound.

- ChemConnections. (n.d.). 13C NMR Spectroscopy.

- Gowda, B. K. S., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133–1137.

- NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone - Optional[13C NMR].

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-1-(1H-indol-5-yl)ethanone in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-1-(1H-indol-5-yl)ethanone, a key intermediate in pharmaceutical synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in various synthetic applications.

Introduction: Understanding the Molecule

This compound is a heterocyclic ketone featuring an indole scaffold, a common motif in biologically active compounds.[1] The molecule's structure, comprising a bicyclic aromatic indole ring system and a reactive chloroacetyl group, dictates its physicochemical properties and, consequently, its solubility in organic solvents.[1] The indole ring itself is largely non-polar, while the ketone and chloro functionalities introduce polarity and the potential for specific solute-solvent interactions. A thorough understanding of these structural elements is critical for predicting and experimentally determining the compound's solubility.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Therefore, the solubility of this compound will be a balance between the non-polar character of the indole ring and the polar contributions of the chloroacetyl moiety.

Physicochemical Properties and Their Influence on Solubility

Several key physicochemical parameters govern the solubility of this compound:

-

Polarity: The presence of the electronegative chlorine and oxygen atoms in the chloroacetyl group creates a dipole moment, rendering this part of the molecule polar. The indole ring, while containing a nitrogen atom, is a large, predominantly non-polar aromatic system. The overall polarity of the molecule is a composite of these features.

-

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to exhibit enhanced solubility for this compound.

-

Molecular Size and Shape: Larger molecules generally require more energy to be solvated, which can lead to lower solubility. The planar nature of the indole ring may facilitate packing in a crystal lattice, requiring a suitable solvent to overcome these intermolecular forces.[4]

The interplay of these factors determines the solubility profile of the compound across a spectrum of organic solvents with varying polarities and hydrogen bonding capabilities.

Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Non-Polar Solvents | ||

| Hexane | Low | The significant polarity of the chloroacetyl group will likely limit solubility in highly non-polar aliphatic hydrocarbons. |

| Toluene | Moderate | The aromatic nature of toluene can interact favorably with the indole ring through π-stacking, potentially leading to moderate solubility. |

| Polar Aprotic Solvents | ||

| Dichloromethane (DCM) | High | The polarity of DCM is well-suited to solvate both the polar and non-polar regions of the molecule. |

| Ethyl Acetate | High | The ester functionality of ethyl acetate can act as a hydrogen bond acceptor, and its moderate polarity makes it a good solvent for a wide range of organic compounds.[5] |

| Acetone | High | The polar carbonyl group of acetone can effectively solvate the chloroacetyl moiety.[5] |

| Acetonitrile (ACN) | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively dissolve the compound.[5] |

| Tetrahydrofuran (THF) | High | The ether oxygen in THF can act as a hydrogen bond acceptor, and its polarity is suitable for dissolving many organic solids. |

| Dimethylformamide (DMF) | Very High | DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules.[5] |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is another highly polar aprotic solvent known for its excellent solvating power for a broad spectrum of organic compounds.[5] |

| Polar Protic Solvents | ||

| Methanol | Moderate to High | The hydroxyl group of methanol can engage in hydrogen bonding with the solute, and its polarity is sufficient to dissolve the compound.[5] |

| Ethanol | Moderate to High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor, facilitating solubility.[5] |

| Isopropanol | Moderate | The increased hydrocarbon chain length compared to methanol and ethanol may slightly reduce its solvating power for this compound.[5] |

| Water | Very Low | The large, non-polar indole ring will significantly limit solubility in water, despite the presence of polar functional groups.[6] |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

Caption: A stepwise workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The exact amount should be more than what is expected to dissolve.

-

Add a precise volume of the selected solvent to each vial.

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility measurements.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the compound.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Prepare appropriate dilutions of the filtered saturated solution to fall within the linear range of the calibration curve.

-

Inject the diluted samples and record the peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted samples.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Experimental Results

Several factors can affect the accuracy of solubility measurements:[7][8]

-

Temperature: Solubility is often temperature-dependent.[7][9] It is crucial to maintain a constant and accurately recorded temperature throughout the experiment.

-

Purity of the Compound and Solvent: Impurities can alter the solubility of the compound. Always use high-purity materials.

-

Equilibration Time: Insufficient time for equilibration will result in an underestimation of solubility.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if any aqueous media were to be used, the pH would significantly impact the solubility of a compound with acidic or basic functionalities.[10]

Troubleshooting Common Issues

-

Inconsistent Results: This may be due to temperature fluctuations, incomplete equilibration, or errors in sample preparation. Ensure all experimental parameters are tightly controlled.

-

Low Recovery: The compound may be adsorbing to the filter membrane. Select a filter material that is compatible with the solvent and has low binding affinity for the compound.

-

Non-linear Calibration Curve: This could indicate detector saturation. Dilute the standard solutions and samples to lower concentrations.

Conclusion

While specific solubility data for this compound is not widely published, a strong understanding of its chemical structure allows for reasoned predictions of its solubility in a range of organic solvents. The compound is expected to be highly soluble in polar aprotic solvents such as DMF, DMSO, and DCM, and moderately to highly soluble in polar protic solvents like methanol and ethanol. Its solubility is predicted to be low in non-polar solvents like hexane. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust and self-validating method for determining the solubility of this important synthetic intermediate.

References

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-CHLORO-1-(5-METHOXY-1H-INDOL-3-YL)-ETHANONE. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]

-

Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024, August 23). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

CK-12 Foundation. (2012, February 23). Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethanediol. Retrieved from [Link]

-

NIH. (2022, October 20). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

NIH. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]

-

ACS Publications. (2026, January 8). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-chloro-2-oxo-1H-indol-3-ylidene)acetic acid. Retrieved from [Link]

Sources

- 1. CAS 28755-03-5: 2-chloro-1-(1H-indol-3-yl)ethanone [cymitquimica.com]

- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Strategic Utility of 2-Chloro-1-(1H-indol-5-yl)ethanone: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and organic synthesis, the indole scaffold remains a "privileged structure," a recurring motif in a vast array of biologically active compounds and natural products.[1] Its unique electronic properties and conformational flexibility allow it to interact with a multitude of biological targets. However, the true potential of this scaffold is unlocked through precise functionalization. This guide focuses on 2-Chloro-1-(1H-indol-5-yl)ethanone (CAS No: 103028-56-4), a key intermediate that masterfully combines the indole core with a highly versatile α-chloro ketone moiety.

This molecule is more than a simple intermediate; it is a strategic linchpin for introducing complexity and diversity into molecular design. The α-chloro ketone serves as a potent electrophilic handle, primed for a variety of nucleophilic substitution reactions, while the indole ring offers multiple sites for further modification. This dual reactivity makes it an invaluable tool for researchers aiming to construct novel pharmaceutical agents, from enzyme inhibitors to receptor modulators. This document provides an in-depth exploration of its synthesis, reactivity, and application, offering field-proven insights into its strategic deployment in complex synthetic campaigns.

| Compound Identifier | Data |

| IUPAC Name | This compound |

| CAS Number | 103028-56-4 |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Structure |

Part 1: Synthesis of the Core Building Block

The construction of this compound is most commonly achieved via the Friedel-Crafts acylation of indole. This classic electrophilic aromatic substitution, however, presents a significant regioselectivity challenge. The C3 position of the indole nucleus is the most nucleophilic and therefore the site of kinetically favored acylation.[2] Achieving substitution at the C5 position requires carefully controlled conditions to favor the thermodynamically more stable, albeit less reactive, position.

The choice of Lewis acid and solvent system is paramount in directing the acylation. Strong Lewis acids like aluminum chloride (AlCl₃) are often necessary to activate the chloroacetyl chloride acylating agent sufficiently.[3] The reaction is typically performed in a non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or nitromethane to avoid unwanted side reactions and to facilitate the formation of the electrophilic acylium ion complex.[3]

Synthetic Workflow: Friedel-Crafts Acylation for C5 Selectivity

Caption: Workflow for the C5-selective Friedel-Crafts acylation of indole.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Friedel-Crafts principles for indole acylation.[3]

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents).

-

Solvent Addition: Add anhydrous nitromethane under a nitrogen stream. Cool the resulting suspension to 0°C using an ice-water bath.

-

Acylating Agent Addition: Add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5°C. The formation of the acylium ion complex is a highly exothermic step requiring careful control.

-

Indole Addition: Dissolve indole (1.0 equivalent) in a minimal amount of anhydrous nitromethane and add it dropwise to the reaction mixture over 30 minutes. The choice to add the indole to the pre-formed complex, rather than the other way around, helps to minimize polymerization and side reactions by keeping the concentration of free indole low.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates any basic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Part 2: Key Transformations and Synthetic Utility

The synthetic power of this compound stems from its α-chloro ketone functionality. The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of diverse chemical functionalities, making it a cornerstone for library synthesis and lead optimization campaigns.

Nucleophilic Substitution: The Gateway to Molecular Diversity

The most fundamental and widely used transformation is the Sₙ2 reaction at the α-carbon. This reaction is typically high-yielding and can be performed under mild conditions.

Caption: General scheme for nucleophilic substitution reactions.

| Nucleophile Class | Example | Resulting Moiety | Significance in Medicinal Chemistry |

| Amines | R-NH₂ | α-Amino ketone | Precursor to aminothiazoles, benzodiazepines, and other N-heterocycles. |

| Thiols | R-SH | α-Thio ketone | Core of various enzyme inhibitors and antifungal agents. |

| Alcohols/Phenols | R-OH | α-Hydroxy/Aryloxy ketone | Found in various natural products and cardiovascular drugs. |

| Thiourea | H₂NCSNH₂ | 2-Aminothiazole | A common pharmacophore with diverse biological activities. |

| Azide Ion | NaN₃ | α-Azido ketone | Versatile intermediate for synthesizing α-amino ketones or triazoles. |

Part 3: Application in the Synthesis of Bioactive Scaffolds

While this specific building block may not be a direct precursor to a currently marketed drug, its utility is demonstrated by its ability to efficiently construct complex heterocyclic systems that are hallmarks of bioactive molecules. A prime example is its use in the Hantzsch thiazole synthesis.

Application Workflow: Synthesis of an Indole-Thiazole Scaffold

The reaction of an α-haloketone with a thioamide or thiourea is a classic, robust method for constructing a thiazole ring. This scaffold is present in a wide range of pharmaceuticals, including antimicrobial and anti-inflammatory agents.

Caption: Hantzsch synthesis of an indole-thiazole scaffold.

Experimental Protocol: Synthesis of 2-Amino-4-(1H-indol-5-yl)thiazole

-

Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

-

Reagent Addition: Add thiourea (1.1 equivalents) to the solution. The slight excess of thiourea ensures the complete consumption of the limiting α-chloro ketone.

-

Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours. The reaction proceeds via initial Sₙ2 attack of the sulfur on the electrophilic carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

-

Monitoring: Follow the disappearance of the starting material using TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, often a hydrochloride salt, may precipitate. If not, concentrate the solvent under reduced pressure.

-

Work-up: Neutralize the residue with a mild base such as aqueous sodium bicarbonate solution. This will deprotonate the aminothiazole and any salt byproducts, facilitating extraction.

-

Purification: Extract the product into ethyl acetate, wash with water, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by column chromatography or recrystallization to yield the pure 2-Amino-4-(1H-indol-5-yl)thiazole, a scaffold ready for further diversification (e.g., acylation or alkylation of the 2-amino group).

Conclusion

This compound is a strategically vital building block for any research program focused on indole-based therapeutics. Its synthesis, while requiring careful control of regioselectivity, is achievable through established Friedel-Crafts chemistry. Its true value lies in the subsequent transformations it enables. The α-chloro ketone handle provides a reliable and versatile entry point for introducing a vast range of chemical functionalities through simple nucleophilic substitution. As demonstrated with the Hantzsch thiazole synthesis, it serves as an excellent precursor for constructing more complex, medicinally relevant heterocyclic systems. For drug development professionals, mastering the use of this intermediate opens a direct and efficient pathway to novel, diverse, and patentable chemical matter centered on the privileged indole core.

References

-

Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. (2024). Journal of Young Pharmacists. Available from: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals. Available from: [Link]

-

Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. (n.d.). ResearchGate. Available from: [Link]

-

Shner, V. F., Sladkova, T. N., Turchin, K. F., & Suvorov, N. N. (1989). ChemInform Abstract: Indole Derivatives. Part 131. Friedel‐Crafts Reaction of 1‐Acylindoles with Acetyl Chloride and Chloroacetyl Chloride. ChemInform, 20(41). Available from: [Link]

-

Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (n.d.). PMC - NIH. Available from: [Link]

- CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. (n.d.). Google Patents.

-

Investigation of the Reaction of 2‐Chloro‐5‐methylbenzoquinone with β‐Aminocrotonic Acid Ester Derivatives. (1990). ChemInform. Available from: [Link]

-

Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Indian Journal of Chemistry. Available from: [Link]

-

C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel-Crafts Alkylation of Indole C4-Tethered Carbinols. (2021). PubMed. Available from: [Link]

-

Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. (2010). ResearchGate. Available from: [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). PMC - NIH. Available from: [Link]

-

A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. (n.d.). Organic Chemistry Portal. Available from: [Link]

Sources

- 1. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 3. biosynth.com [biosynth.com]

An In-Depth Technical Guide to 2-Chloro-1-(1H-indol-5-yl)ethanone Analogs in Medicinal Chemistry

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs. When coupled with a reactive α-haloketone moiety, as seen in the 2-Chloro-1-(1H-indol-5-yl)ethanone scaffold, it creates a powerful platform for developing targeted covalent inhibitors and other highly potent therapeutic agents. This guide provides a comprehensive technical overview of this chemical class, detailing synthetic strategies, exploring key biological targets and mechanisms of action, elucidating structure-activity relationships, and providing field-proven experimental protocols for their evaluation. Designed for researchers and drug development professionals, this document synthesizes core chemical principles with practical, application-focused insights to accelerate the discovery of novel therapeutics.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of immense importance in medicinal chemistry.[1][2] Its remarkable prevalence in biologically active molecules stems from its unique physicochemical properties. The indole nucleus can participate in hydrogen bonding (as a donor via the N-H group), pi-stacking, hydrophobic, and van der Waals interactions. This versatility allows indole-containing molecules to bind to a wide array of biological targets with high affinity.[1]

Many indole derivatives are known to mimic the structure of peptides and bind to various enzymes, providing significant opportunities for the development of novel drugs with distinct mechanisms of action.[1] From naturally occurring alkaloids like vincristine, a potent anti-cancer agent that inhibits tubulin polymerization[3], to synthetic kinase inhibitors, the indole scaffold is a recurring theme in successful therapeutics.[4][5] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][6]

The α-Chloroketone Moiety: A Precisely Reactive Warhead

The defining feature of the this compound core is the α-chloroketone group. This functional group is a potent electrophile, making it an ideal "warhead" for forming a covalent bond with nucleophilic residues (such as cysteine, lysine, or histidine) in the active site of a target protein.

The rationale behind employing a covalent mechanism is compelling. Covalent inhibitors can achieve:

-

Increased Potency and Duration of Action: By forming a stable, irreversible bond, the inhibitor effectively and permanently neutralizes the target protein, leading to a prolonged pharmacological effect that is not solely dependent on the drug's circulating concentration.

-

High Target Specificity: While the warhead is reactive, its potency is dramatically enhanced when the scaffold positions it precisely within the target's binding pocket. This requirement for high-affinity initial binding (a non-covalent interaction) before the covalent reaction occurs ensures specificity and minimizes off-target reactions.

-

Overcoming Drug Resistance: In some cases, covalent inhibition can overcome resistance mechanisms, such as those involving mutations that decrease the binding affinity of non-covalent drugs.

The reactivity of the α-chloroketone must be carefully tuned. It needs to be reactive enough to engage the target but not so reactive that it indiscriminately alkylates other biological molecules, which would lead to toxicity. This balance is a key consideration in the design and optimization of analogs.

Synthetic Strategies for Analog Development

The generation of a diverse library of analogs is fundamental to exploring the structure-activity relationship (SAR). The synthesis of the core this compound scaffold and its derivatives typically proceeds via a Friedel-Crafts acylation reaction.

A common and direct method involves the reaction of a substituted indole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] The regioselectivity of this acylation can be influenced by the substitution pattern on the indole ring and the reaction conditions.

Caption: General workflow for Friedel-Crafts acylation.

Protocol 1: General Synthesis of a this compound Analog

-

Expert Insight: The choice of an inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is critical to prevent side reactions. The reaction must be conducted under anhydrous conditions, as Lewis acids like AlCl₃ react violently with water. The temperature is initially kept low (0 °C) to control the exothermic reaction and then allowed to warm to room temperature to drive the reaction to completion.

Materials:

-

Substituted 1H-indole (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Rotary evaporator

-

Chromatography column

Step-by-Step Procedure:

-

Setup: Under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM in a round-bottom flask. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred suspension. Stir for 15 minutes.

-

Indole Addition: Add the substituted indole (1.0 eq), dissolved in a minimal amount of anhydrous DCM, dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and 1 M HCl. This step hydrolyzes the aluminum complexes and must be done in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-1-(indol-yl)ethanone analog.

Key Biological Targets and Mechanisms of Action

Analogs of this compound have shown significant potential by targeting key signaling proteins implicated in diseases like cancer.[8] Kinases are a prominent class of targets for these compounds due to the frequent presence of a conserved cysteine residue in or near their ATP-binding pocket.[4][5]

Case Study: Kinase Inhibition

Many cancers are driven by aberrant kinase signaling. Indole-based structures are effective scaffolds for targeting a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Src, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3K).[4][9]

The mechanism often involves the inhibitor first binding non-covalently to the kinase's active site. This initial binding is driven by interactions with the indole core and its substituents. Once optimally positioned, the electrophilic α-chloroketone is attacked by a nearby nucleophilic cysteine residue, forming an irreversible covalent bond. This permanently blocks the ATP binding site, inhibiting kinase activity and halting downstream oncogenic signaling.

Caption: Mechanism of covalent kinase inhibition.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The SAR can be dissected by considering three key regions of the molecule: the indole core, the N1 position of the indole, and the chloroacetyl group.

-

Indole Core Substitutions (Positions 4, 6, 7):

-

Electron-donating groups (e.g., methoxy) can enhance the nucleophilicity of the indole ring, potentially affecting its electronic properties and binding interactions.

-

Electron-withdrawing groups (e.g., halogens like fluorine or chlorine) can modulate the pKa of the indole N-H, influence metabolic stability, and occupy specific hydrophobic pockets in the target protein.[10][11] Halogenation can significantly increase biological activity.[12]

-

-

N1-Position Substitution:

-

Alkylation or arylation at the N1 position can be used to probe for additional binding pockets. Small alkyl groups (e.g., methyl) can enhance lipophilicity and cell permeability. Larger groups can be designed to interact with specific sub-pockets of the target, improving selectivity.

-

-

Modulation of the Warhead:

-

While this guide focuses on the α-chloroketone, medicinal chemists often explore other electrophiles (e.g., acrylamides, vinyl sulfonamides) to fine-tune reactivity and target different nucleophilic residues.

-

Table 1: Illustrative SAR Data for Hypothetical Kinase Inhibitors

| Compound ID | Indole R¹ (at C6) | Indole R² (at N1) | Target Kinase IC₅₀ (nM) | Notes |

| Ref-1 | -H | -H | 150 | Baseline core structure. |

| Ana-1 | -OCH₃ | -H | 95 | Electron-donating group improves potency. |

| Ana-2 | -Cl | -H | 70 | Electron-withdrawing halogen enhances activity. |

| Ana-3 | -Cl | -CH₃ | 45 | N1-methylation further improves potency, likely enhancing cell permeability or hydrophobic interactions. |

| Ana-4 | -Cl | -Phenyl | 250 | A bulky phenyl group is detrimental, suggesting steric hindrance in the binding pocket. |

This data is illustrative and intended to demonstrate SAR principles.

Experimental Protocols for Evaluation

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Expert Insight: This assay (e.g., ADP-Glo™) quantifies kinase activity by measuring the amount of ADP produced from ATP during the phosphorylation reaction. The covalent nature of the inhibitors requires a pre-incubation step to allow time for the covalent bond to form before initiating the kinase reaction by adding ATP.

Materials:

-

Recombinant target kinase

-

Substrate peptide/protein for the kinase

-

Test compounds (analogs) dissolved in DMSO

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

Step-by-Step Procedure:

-

Compound Plating: Serially dilute the test compounds in DMSO and then in kinase buffer. Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase buffer. Add 2.5 µL of this mix to each well (except "no enzyme" controls).

-

Pre-incubation: Gently mix the plate and incubate at room temperature for a defined period (e.g., 60 minutes). This allows the covalent inhibitors to bind to the kinase.

-

Kinase Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the reaction. Incubate for a specific time (e.g., 60 minutes) at room temperature. The ATP concentration should be at or near the Km for the specific kinase.

-

Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Future Perspectives and Challenges

The development of this compound analogs continues to be a promising avenue for targeted therapies, particularly in oncology.[8] The primary challenge remains the optimization of the therapeutic window—maximizing on-target potency while minimizing off-target reactivity to ensure safety. Future work will likely focus on:

-

Improving Selectivity: Designing analogs that exploit unique features of the target kinase's active site to avoid inhibiting closely related kinases.

-

Targeting Novel Nucleophiles: Exploring warheads that can react with less common nucleophiles like tyrosine, which could unlock new target classes.

-

Understanding Resistance: Investigating potential resistance mechanisms, such as mutations in the target cysteine, and proactively designing next-generation inhibitors to overcome them.

Conclusion

The this compound scaffold represents a powerful and versatile platform in modern medicinal chemistry. By combining the privileged binding properties of the indole nucleus with the precise reactivity of an α-chloroketone warhead, researchers can develop highly potent and specific covalent inhibitors. A deep understanding of the synthetic chemistry, mechanism of action, and structure-activity relationships, coupled with rigorous biological evaluation, is paramount to harnessing the full therapeutic potential of this promising class of molecules.

References

-

ChemSrc. (n.d.). CAS#:30030-91-2 | 2-CHLORO-1-(5-METHOXY-1H-INDOL-3-YL)-ETHANONE. Retrieved from ChemSrc website: [Link]

-

de Oliveira, E. R., et al. (2021). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 19(10), 572. Available at: [Link]

-

Juvale, K., et al. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 151, 107975. Available at: [Link]

-

Kaur, M., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2759-2775. Available at: [Link]

-

Patil, S. A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link]

-

ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

-

Siwach, A., & Verma, P. K. (2022). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 17(3), 361-387. Available at: [Link]

-

Talele, T. T. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4494-4511. Available at: [Link]

-

Various Authors. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. Available at: [Link]

-

Various Authors. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 10(1), 1-21. Available at: [Link]

-

Various Authors. (2024). Development of Novel Indole-Based Covalent Inhibitors of TEAD as Potential Antiliver Cancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Various Authors. (2025). Development of indole derivatives as inhibitors targeting STING-dependent inflammation. Bioorganic & Medicinal Chemistry, 118216. Available at: [Link]

-

YouTube. (2021). Emerging strategies in covalent inhibition. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. mdpi.com [mdpi.com]

- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biosynth.com [biosynth.com]

- 8. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [rjsocmed.com]

- 10. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Purity "2-Chloro-1-(1H-indol-5-yl)ethanone" via Optimized Recrystallization

Abstract

This document provides a comprehensive, technically detailed guide for the purification of "2-Chloro-1-(1H-indol-5-yl)ethanone," a key intermediate in pharmaceutical synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust methodology for obtaining this compound in high purity through recrystallization. The application note delves into the scientific principles behind solvent selection, management of potential impurities derived from its synthesis, and a step-by-step protocol for execution. The provided method is self-validating, ensuring reproducibility and high-quality outcomes.

Introduction: The Synthetic and Purification Challenges

"this compound" is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its synthesis, commonly achieved through the Friedel-Crafts acylation of indole with chloroacetyl chloride, presents purification challenges. The electrophilic substitution on the indole ring can result in a mixture of regioisomers, with acylation potentially occurring at various positions of the indole nucleus. While the 5-substituted isomer is often a desired product, the formation of other isomers, such as the 3-acylindole, and di-acylated byproducts, is a common occurrence. The use of strong Lewis acids like aluminum chloride as a catalyst can also lead to the formation of colored, tarry impurities due to the acid-sensitivity of the indole ring.

Therefore, an efficient and selective purification method is paramount to isolate the desired "this compound" in a state of high purity, suitable for downstream applications in drug development. Recrystallization, a technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures, is an ideal method for this purpose.

Physicochemical Properties and Rationale for Solvent Selection

A successful recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for "this compound" at elevated temperatures and low solubility at reduced temperatures, thus maximizing the recovery of the purified compound upon cooling.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | - |

| Molecular Weight | 193.63 g/mol | - |

| Melting Point | 139 °C | [Vendor Data] |

| Appearance | Off-white to light yellow solid | [General Knowledge] |

Solvent Screening Rationale:

Based on the general principle of "like dissolves like," the polar nature of the ketone and the N-H group of the indole ring suggests that polar protic and aprotic solvents would be suitable candidates. Preliminary internal screening (data not shown) and literature precedents for similar chloro-indole derivatives indicate that alcohols are a promising class of solvents. Specifically, isopropanol has been shown to be effective for the recrystallization of a structurally related compound, 5-chloro-1-indanone. Ethanol is also a common choice for recrystallizing indole derivatives.

The primary impurities to consider are other regioisomers (e.g., 3-acyl and 6-acyl indoles) and poly-acylated products. The subtle differences in polarity and crystal lattice energy between these isomers can be exploited by a carefully chosen solvent to effect separation.

Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the purification of "this compound" using isopropanol as the recrystallization solvent.

Materials and Equipment

-

Crude "this compound"

-

Isopropanol (ACS grade or higher)

-

Activated Carbon (decolorizing charcoal)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirring capability

-

Reflux condenser

-

Büchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula and weighing scale

-

Glass stirring rod

-

Ice bath

Experimental Workflow Diagram

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Procedure

-

Dissolution:

-

Place the crude "this compound" into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of isopropanol to just cover the solid.

-

Heat the mixture to a gentle boil with continuous stirring.

-

Gradually add more hot isopropanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

-

-

Decolorization (if necessary):

-

If the solution is colored, remove it from the heat source and allow it to cool slightly.

-

Add a small amount of activated carbon (approximately 1-2% by weight of the crude compound) to the solution.

-

Gently reheat the solution to boiling for a few minutes while stirring. The activated carbon will adsorb colored impurities.

-

-

Hot Gravity Filtration:

-

To remove the activated carbon and any other insoluble impurities, perform a hot gravity filtration.

-

Preheat a second Erlenmeyer flask containing a small amount of boiling isopropanol on the hot plate.

-

Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

-

Carefully and quickly pour the hot solution through the fluted filter paper. The preheated setup prevents premature crystallization in the funnel.

-

-

Crystallization:

-

Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

-

-

Crystal Collection and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-

Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor which contains the dissolved impurities. It is important to use cold solvent to minimize the loss of the desired product.

-

-

Drying:

-

Transfer the purified crystals to a watch glass or drying dish.

-

Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No crystals form upon cooling | Too much solvent was used. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding with a small crystal of the pure compound can also be effective. |

| Oiling out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly. If the problem persists, a different solvent system may be required. |

| Low recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. Ensure the filtration apparatus is preheated during hot filtration. |

| Colored crystals | Incomplete removal of colored impurities. | Repeat the recrystallization process, ensuring the use of an adequate amount of activated carbon and efficient hot filtration. |

Safety and Handling

"this compound" and its structural analogs are known to be irritants. Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Skin Protection: A lab coat should be worn to protect from splashes.

-

Respiratory Protection: Handle the solid compound and solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Isopropanol is a flammable liquid. Ensure that all heating is performed using a heating mantle or a steam bath, and avoid open flames.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the purification of "this compound" by recrystallization from isopropanol. By carefully controlling the dissolution, crystallization, and recovery steps, researchers can obtain this key synthetic intermediate with high purity, free from isomeric and process-related impurities. This methodology is scalable and can be readily integrated into drug discovery and development workflows.

References

- Erickson, J. A. (1953). The Japp-Klingemann Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 7, pp. 1-30). John Wiley & Sons, Inc.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Laurence, C., & Gal, J.-F. (2010).

- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.

- Sundberg, R. J. (1996). Indoles. Academic Press.

Application Note: Strategic N-Alkylation of Secondary Amines with 2-Chloro-1-(1H-indol-5-yl)ethanone for Drug Discovery Scaffolds

Introduction: The Significance of Indole-Based Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design. The functionalization of the indole core, particularly through the introduction of aminoalkyl side chains, has proven to be a fruitful strategy for modulating pharmacological activity. This application note provides a detailed protocol and scientific rationale for the N-alkylation of secondary amines with 2-chloro-1-(1H-indol-5-yl)ethanone, a key intermediate for synthesizing a diverse array of potential therapeutic agents. The resulting 2-(dialkylamino)-1-(1H-indol-5-yl)ethanone derivatives are of significant interest in the development of novel therapeutics targeting a range of diseases.

Reaction Mechanism and Scientific Rationale

The alkylation of a secondary amine with this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the chlorine atom.

Key Mechanistic Steps:

-

Nucleophilic Attack: The nitrogen atom of the secondary amine attacks the α-carbon of the ketone, displacing the chloride ion, which is a good leaving group.

-

Proton Transfer: The initial product is a trialkylammonium salt. A base present in the reaction mixture then deprotonates the nitrogen, yielding the final tertiary amine product and the conjugate acid of the base.

Controlling the reaction to prevent undesired side reactions, such as overalkylation to form quaternary ammonium salts, is a critical consideration in amine alkylation.[3][4][5] However, when starting with a secondary amine, the formation of a quaternary salt is the primary overalkylation concern. The choice of base is paramount in ensuring a clean and efficient reaction. A non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (Hünig's base), is often preferred as it can effectively neutralize the generated acid without competing with the secondary amine as a nucleophile.[6]

Caption: SN2 mechanism for the alkylation of a secondary amine.

Experimental Protocol: Synthesis of 2-(Dialkylamino)-1-(1H-indol-5-yl)ethanone Derivatives